molecular formula C13H18BrN3O4 B7972525 Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate

Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate

Cat. No.: B7972525
M. Wt: 360.20 g/mol
InChI Key: XIVPOSPGHZNAOU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate is a chemical compound with the molecular formula C13H18BrN3O4. It is known for its unique structure, which includes a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring. This compound is often used in various chemical and biological research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 5-bromo-2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve high purity levels required for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its functional groups.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in these interactions, often leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(5-chloro-2-nitrophenylamino)ethylcarbamate
  • Tert-butyl 2-(5-fluoro-2-nitrophenylamino)ethylcarbamate
  • Tert-butyl 2-(5-iodo-2-nitrophenylamino)ethylcarbamate

Uniqueness

Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-[2-(5-bromo-2-nitroanilino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O4/c1-13(2,3)21-12(18)16-7-6-15-10-8-9(14)4-5-11(10)17(19)20/h4-5,8,15H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVPOSPGHZNAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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